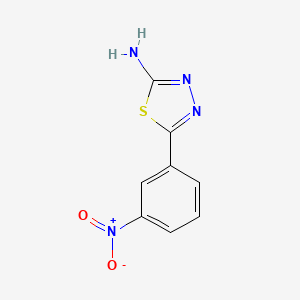

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Hydrogen peroxide, acetic acid as a solvent.

Major Products Formed

Reduction: 5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the original compound.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings, including 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine, exhibit notable antibacterial and antifungal properties. The presence of the nitro group enhances these biological activities by potentially interacting with microbial enzymes or DNA .

Antioxidant Properties

Studies have shown that derivatives of thiadiazoles can possess antioxidant activities. For instance, this compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce inflammation markers. For example, specific derivatives showed up to 89% reduction in paw edema in carrageenan-induced inflammation models .

Material Science Applications

Nanocomposites

this compound has been incorporated into starch-based biopolymer films to enhance their physical and photophysical properties. These films exhibit dual fluorescence characteristics and can be utilized in sensors or as functional materials in various applications .

Corrosion Inhibition

The compound has been investigated for its effectiveness as a corrosion inhibitor for metals such as mild steel. Studies indicate that it can significantly reduce corrosion rates in acidic environments by forming protective layers on the metal surface .

Comparative Analysis of Thiadiazole Derivatives

To better understand the unique properties of this compound compared to other thiadiazole derivatives, the following table summarizes key characteristics:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| This compound | Thiadiazole derivative | Enhanced antimicrobial and antioxidant activities |

| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole derivative | Variations in biological activity due to substitution |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Thiadiazole derivative | Contains a thiol group enhancing reactivity |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens. Results indicated that this compound exhibited superior activity compared to other derivatives due to its specific structural features.

- Corrosion Inhibition Research : In an experimental setup involving mild steel in a sulfuric acid solution, this compound was tested as a corrosion inhibitor. The findings revealed a significant decrease in corrosion rate attributed to the formation of a protective layer on the steel surface .

Wirkmechanismus

The mechanism of action of 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with the nitro group in a different position.

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Similar structure but with the nitro group in the para position.

5-(3-Aminophenyl)-1,3,4-thiadiazol-2-amine: The nitro group is reduced to an amino group.

Uniqueness

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The presence of the nitro group in the meta position can lead to different electronic and steric effects compared to its ortho or para counterparts, making it a distinct compound with unique properties and applications.

Biologische Aktivität

5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, known for its diverse biological activities. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets. This article reviews the compound's biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazole ring substituted with a nitrophenyl group at the 5-position, which significantly influences its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell growth effectively. In vitro assays demonstrated that certain thiadiazole derivatives had IC50 values in the low micromolar range against various cancer cell lines. Specifically:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SK-OV-3 | 19.5 |

| Other Thiadiazole Derivatives | Various | 0.86 - 2.04 |

These results suggest that the nitrophenyl substitution enhances the anticancer activity of thiadiazoles by improving their binding affinity to target proteins involved in cell proliferation and apoptosis pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Moderate |

| Aspergillus niger | Moderate |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of thiadiazole derivatives. The DPPH radical scavenging assay revealed that compounds similar to this compound possess significant antioxidant properties:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 70% (at 100 μM) |

| Control (Vitamin C) | 90% (at same concentration) |

This suggests that the compound can potentially mitigate oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Interaction with Enzymes : The nitro group enhances binding to various enzymes and receptors.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant activity may stem from the ability to scavenge free radicals and modulate ROS levels within cells .

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives:

- Anticancer Study : A study investigated the cytotoxic effects of various thiadiazole derivatives on SK-OV-3 ovarian cancer cells. Results indicated that modifications at specific positions significantly enhanced anticancer activity.

- Antimicrobial Evaluation : Another research project synthesized a series of thiadiazole derivatives and tested their antimicrobial efficacy using disc diffusion methods against common pathogens. The results highlighted the potential for developing new antimicrobial therapies based on these compounds.

Eigenschaften

IUPAC Name |

5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTFBFZCUYGFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292480 | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-47-6 | |

| Record name | 833-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.